Divin

Overview

Description

Novel inhibitor of bacterial divisome assembly; High Quality Biochemicals for Research Uses

Biological Activity

Divin is a small molecule that has garnered attention for its unique bacteriostatic properties, particularly its ability to inhibit bacterial cell division. This article delves into the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound operates by disrupting the assembly of proteins at the site of cell septation, which is critical for bacterial division. Unlike traditional inhibitors that target FtsZ, a key protein in bacterial cytokinesis, this compound affects the localization and function of late-stage division proteins such as FtsQ, FtsL, FtsW, and FtsB. This results in mislocalization at the divisome, effectively halting bacterial proliferation without directly inhibiting FtsZ itself .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that its biological activity is heavily reliant on specific structural components. The 2-hydroxynaphthalenyl hydrazide moiety is essential for its activity, while modifications to the benzimidazole ring can enhance potency. For instance, certain substitutions have shown to improve solubility and reduce minimum inhibitory concentrations (MIC) against various bacterial strains .

Synthesis and Potency

Research has demonstrated a synthetic route to this compound and its analogues that yields compounds with significantly improved solubility (up to 10-fold) and enhanced potency (up to 4-fold). These modifications allow for better characterization of this compound's effects and facilitate the isolation of drug-resistant mutants for further study .

Case Studies

A notable study involving this compound analogues was conducted on Escherichia coli BW25113 Δ tolC cells. The results indicated that certain structural modifications led to substantial improvements in both solubility and biological activity. For example, the dichloro analogue exhibited a MIC that was two-fold lower than that of this compound itself against E. coli strains .

Data Tables

The following table summarizes key findings from SAR studies on this compound:

| Analogue | Modification | MIC (μg/mL) | Solubility (M8 Media) |

|---|---|---|---|

| This compound | - | 32 | Low |

| 11j | Dichloro substitution | 16 | Improved |

| 5e | C-4 position hydroxyl change | 64 | Reduced |

| 11c | Hydroxyl group addition | 32 | Improved |

Properties

IUPAC Name |

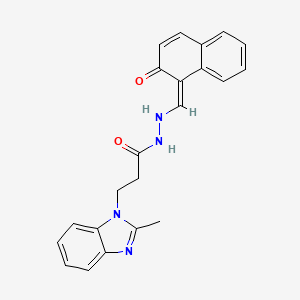

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYTFSYTUAGFR-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.